2-(3-Nitrophenyl)piperazine
Description
2-(3-Nitrophenyl)piperazine is a piperazine derivative featuring a nitro group at the 3-position of the phenyl ring attached to the 2-position of the piperazine core. Piperazine derivatives are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including roles as dopamine receptor ligands, enzyme inhibitors, and designer drugs. The nitro group in this compound introduces electron-withdrawing effects, influencing solubility, stability, and receptor interactions .
Properties
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-29-7 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: The industrial production of 2-(3-Nitrophenyl)piperazine typically involves the use of N-hydroxyethyl ethylenediamine as the starting material. This compound can be synthesized via the reaction of piperazine with N-alkyl agents or related primary amines, ethylene oxide, and ammonia .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Nitrophenyl)piperazine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)piperazine has been studied for its potential as a tyrosinase inhibitor, which is significant in the regulation of melanin synthesis. This compound and its derivatives have shown promise in inhibiting tyrosinase activity, making them potential candidates for the treatment of pigmentary disorders . Additionally, piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can occur through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Substituent Position on the Piperazine Ring
- 2-(4-Methylpiperazine) vs. 2-(3-Methylpiperazine) : demonstrates that substituent position on the piperazine ring significantly impacts bioactivity. For instance, 4-methylpiperazine derivatives exhibit higher protease inhibitory activity (IC50 < 0.015 μM) compared to 2- or 3-methyl analogs, highlighting the sensitivity of activity to substitution patterns .
Substituent Position on the Phenyl Ring
- 3-Nitro vs. 2- or 4-Nitro Substitution : shows that substituent positions on the aromatic ring (e.g., 2-OCH3 vs. 4-OCH3) affect dopamine receptor selectivity. For example, 2-OCH3 substitution enhances D2 receptor affinity by 60-fold compared to D3, whereas 4-OCH3 reduces activity .
Comparison with Substituent Variants
Electron-Withdrawing Groups (e.g., Cl, CF3)
- mCPP (3-Chlorophenylpiperazine) and TFMPP (3-Trifluoromethylphenylpiperazine) : These phenylpiperazine designer drugs exhibit psychostimulatory effects via serotonin receptors. The 3-nitro group in 2-(3-Nitrophenyl)piperazine may confer distinct receptor affinity compared to Cl or CF3 groups, which are less polar but similarly electron-withdrawing .
- Biological Activity : mCPP and TFMPP are associated with hallucinations and serotonin syndrome, suggesting that nitro-substituted analogs might exhibit unique neuropharmacological profiles .
Electron-Donating Groups (e.g., OCH3, CH3)
- 2-(3-Methoxyphenyl)piperazine: Methoxy groups enhance solubility but may reduce binding affinity due to steric hindrance. notes that piperazine incorporation improves solubility via hydrogen bonding, which the nitro group’s polarity may also facilitate .
- Impact on Selectivity : In PARP-1 inhibitors, piperazine substitution enhances selectivity, suggesting that this compound’s nitro group could similarly fine-tune target specificity .
Piperazine Ring Modifications
N-Substitution
- N-Sulfonylation : shows that N-sulfonylation disrupts salt bridges with proteins (e.g., E167 in PLpro), reducing activity. However, this compound’s nitro group is on the phenyl ring, leaving the piperazine nitrogens available for interactions .
- N-Alkylation : In dopamine transporter ligands, N-propylphenyl groups improve binding (IC50 = 8.2 nM) compared to unmodified piperazines, suggesting that alkylation of this compound could enhance potency .
Bridged Piperazines
- Rigidified Analogs: Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) show high dopamine transporter affinity (IC50 = 8.0 nM) but reduced flexibility. The non-bridged structure of this compound may offer conformational adaptability for diverse targets .
Solubility and Stability
- Nitro Group Effects : The nitro group’s polarity may enhance water solubility compared to hydrophobic groups (e.g., CF3) but could increase susceptibility to metabolic reduction .
- Oxidative Stability: Manganese oxide (MnO2) oxidizes piperazine moieties in fluoroquinolones, suggesting that this compound’s nitro group might influence environmental degradation pathways .
Data Tables
Biological Activity
2-(3-Nitrophenyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
The compound features a piperazine ring substituted with a nitrophenyl group, which is believed to enhance its interaction with biological targets, particularly neurotransmitter systems.
Anxiolytic and Antidepressant Effects
Research indicates that this compound exhibits anxiolytic and antidepressant properties. The compound influences neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. In vitro studies have shown that it can modulate serotonin receptors, suggesting its potential utility in treating anxiety and depression disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anxiolytic | Modulation of serotonin receptors | |
| Antidepressant | Interaction with dopamine pathways | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound has significant binding affinity to serotonin receptors, which correlates with its anxiolytic effects. This was assessed using radiolabeled compounds to trace binding affinities.
- Enzyme Interaction : Research has also indicated that derivatives of piperazine, including this compound, can inhibit various metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
- Comparative Studies : A comparative analysis with similar compounds showed that while many piperazine derivatives exhibit biological activity, the unique nitrophenyl substitution in this compound enhances its pharmacological profile, making it a candidate for further therapeutic exploration .
The synthesis of this compound typically involves the nitration of piperazine derivatives followed by purification processes. The nitro group is believed to play a critical role in enhancing the compound's lipophilicity and receptor-binding capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
